molecular formula C10H6N2S B1393431 2-Thien-2-ylisonicotinonitrile CAS No. 501378-56-9

2-Thien-2-ylisonicotinonitrile

Cat. No. B1393431
CAS RN: 501378-56-9
M. Wt: 186.24 g/mol
InChI Key: LPUFHCBAMBVWPV-UHFFFAOYSA-N
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Description

2-Thien-2-ylisonicotinonitrile is a chemical compound with the CAS Number: 501378-56-9 . It has a molecular weight of 187.24 and its InChI key is SBHMEJOOSALMOK-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of 2-Thien-2-ylisonicotinonitrile can be represented by the molecular formula C10H6N2S . The exact 3D structure would require more specific data or computational chemistry methods to determine.


Physical And Chemical Properties Analysis

2-Thien-2-ylisonicotinonitrile has a molecular weight of 187.24 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Environmental Science

Environmental scientists are investigating the use of 2-Thien-2-ylisonicotinonitrile in the detection and removal of pollutants. Its chemical properties may allow it to interact with specific contaminants, facilitating their identification or degradation. This could lead to the development of more sensitive and selective sensors or filtration materials.

Each of these applications demonstrates the broad potential of 2-Thien-2-ylisonicotinonitrile in scientific research. Its versatility and reactivity make it a compound of significant interest across multiple disciplines. As research progresses, we can expect to see further innovative uses and developments stemming from this compound .

properties

IUPAC Name

2-thiophen-2-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUFHCBAMBVWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thien-2-ylisonicotinonitrile

Synthesis routes and methods

Procedure details

2-Chloro-4-cyanopyridine (0.50 g, 3.6 mmol) and 2-thienylboric acid (0.69 g, 5.4 mmol) were dissolved in toluene-ethanol (4:1, v/v, 25 ml), and to the mixture, a solution of potassium carbonate (1.3 g, 9.0 mmol) in water (5 ml) was added. The mixture was deairated under reduced pressure for 15 minutes. Tetrakis(triphenylphosphine)palladium (0.21 mg, 0.2 mmol) was added to the mixture under nitrogen atmosphere, and the mixture was refluxed for 20 hrs. The reaction mixture was combined with ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was subjected to a silica gel (60 g) column chromatography and eluted with hexane-ethyl acetate (3:1, v/v) to give solid, which was recrystallized from ethanol to give the titled compound (0.35 g, 52%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
2-thienylboric acid
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.21 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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